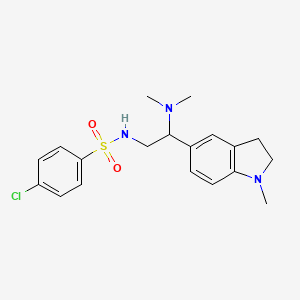

4-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O2S/c1-22(2)19(14-4-9-18-15(12-14)10-11-23(18)3)13-21-26(24,25)17-7-5-16(20)6-8-17/h4-9,12,19,21H,10-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKZLJKFOBYKSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class. Its complex structure and potential biological activities make it a subject of interest in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Weight : Approximately 393.93 g/mol.

IUPAC Name : this compound.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group mimics para-aminobenzoic acid, allowing it to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition leads to antibacterial effects, making the compound a candidate for antimicrobial therapy.

In cancer research, it is suggested that the compound may inhibit various kinases involved in cell proliferation and survival pathways, potentially leading to reduced tumor growth.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains due to its mechanism of action on folate synthesis.

- Antitumor Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by inhibiting key signaling pathways.

- Neuroprotective Effects : The dimethylamino group may confer neuroprotective properties, potentially through modulation of neurotransmitter systems.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antibacterial Efficacy

- In vitro studies showed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain.

-

Anticancer Properties

- A study involving human cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) and induced apoptosis as evidenced by increased caspase activity.

-

Neuroprotective Studies

- In animal models, administration of the compound demonstrated reduced neuroinflammation and improved cognitive function in models of neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Chloro-N-(2-morpholinoethyl)benzenesulfonamide | Morpholine ring | Antimicrobial |

| N-[3-(dimethylamino)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | Indole core | Selective receptor agonist |

| 5-chloro-3-ethyl-1H-indole-2-carboxylic acid | Indole core | Allosteric modulator |

This table illustrates that while there are compounds with similar structural motifs, this compound possesses unique features that may confer distinct biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MMV665914 (4-Chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide)

- Structural Differences: MMV665914 replaces the 1-methylindolin-5-yl group with a pyridin-3-yl moiety and incorporates a 4-(2-methoxyphenyl)piperazine group.

- Biological Activity: MMV665914 demonstrated selective activity in phenotypic assays against T. cruzi MRC-5 infected cells but showed cytotoxicity in HEK293 cells, suggesting off-target effects. No literature on similar substructures was identified, highlighting its uniqueness .

- Synthesis: Not described in the evidence, but analogous benzenesulfonamide derivatives often employ nucleophilic substitution or coupling reactions.

W-18 (4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide)

- Structural Differences: W-18 features a piperidinylidene core and a 4-nitrophenylethyl substituent, diverging from the dimethylaminoethyl-indoline motif of the target compound.

- Biological Activity: Classified as a synthetic opioid with high potency, though its exact mechanism remains unclear.

- Regulatory Status : Banned in multiple jurisdictions (e.g., South Dakota and Washington, D.C.) under synthetic opioid legislation .

5-Chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzenesulfonamide

- Structural Differences: This compound substitutes the 1-methylindolin-5-yl group with a 4-(dimethylamino)phenethyl chain and adds a methoxy group at the 2-position of the benzene ring.

- Physicochemical Properties: Molecular weight = 368.9 g/mol, C17H21ClN2O3S. No melting or boiling points reported, but the methoxy group likely enhances solubility compared to the target compound .

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via sulfonamide coupling, where chlorosulfonic acid reacts with a substituted aniline derivative to form the sulfonyl chloride intermediate, followed by nucleophilic substitution with a dimethylamino-indolinylethylamine derivative. Optimization involves controlling stoichiometry (e.g., 1.2–1.5 equivalents of chlorosulfonic acid), temperature (0–5°C for sulfonation, room temperature for coupling), and solvent polarity (dichloromethane or THF) to minimize side reactions . Purification via column chromatography (silica gel, 10–20% EtOAc/hexane) improves yield (typically 45–65%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

- Methodology :

- NMR : - and -NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for sulfonamide; dimethylamino signals at δ 2.2–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 434.12) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and confirms the indoline ring conformation (e.g., dihedral angles between sulfonamide and indoline groups) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodology :

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (CA-II, CA-IX) using fluorometric assays (IC values) due to sulfonamide’s known CA-binding affinity .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48–72 h exposure) with cisplatin as a positive control .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess CNS activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for specific biological targets?

- Methodology :

- Analog Synthesis : Modify substituents on the indoline ring (e.g., halogenation at position 5) or dimethylamino group (e.g., replacing with piperidine) .

- In Silico Docking : Use AutoDock Vina to predict binding poses against CA isoforms or GPCRs, prioritizing analogs with higher docking scores .

- Selectivity Profiling : Compare IC values across related enzymes/receptors (e.g., CA-II vs. CA-IX) to identify substituents reducing off-target effects .

Q. What strategies mitigate metabolic instability observed in in vitro hepatic microsome assays?

- Methodology :

- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS to detect oxidative metabolites (e.g., N-demethylation) .

- Stability Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzene ring to slow CYP450-mediated degradation .

- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to enhance bioavailability, with enzymatic cleavage in target tissues .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodology :

- Pharmacokinetic Analysis : Measure plasma half-life, C, and tissue distribution (e.g., brain penetration via LC-MS) to identify bioavailability limitations .

- Dose-Response Refinement : Adjust dosing regimens (e.g., QD vs. BID) in rodent models to align with in vitro IC values .

- Metabolite Interference : Test major metabolites (identified via HLM assays) for off-target activity .

Q. What computational methods are effective for predicting off-target interactions and toxicity?

- Methodology :

- Pharmacophore Modeling : Use Schrödinger’s Phase to map essential features (e.g., sulfonamide as a hydrogen bond acceptor) and screen Tox21 databases .

- Machine Learning : Train models on ChEMBL data to predict hERG channel inhibition or hepatotoxicity .

- Molecular Dynamics : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding and free drug availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.